molecular formula C9H16BrO4 B606386 Bromo-PEG2-CH2CO2tBu CAS No. 1807518-63-3

Bromo-PEG2-CH2CO2tBu

Cat. No.: B606386
CAS No.: 1807518-63-3
M. Wt: 268.13
InChI Key: LKVRWBTYMJIGLN-UHFFFAOYSA-N
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Description

Bromo-PEG2-CH2CO2tBu: is a polyethylene glycol (PEG) derivative containing a bromide group and a t-butyl protected carboxyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The bromide group is a very good leaving group for nucleophilic substitution reactions, while the t-butyl protected carboxyl group can be deprotected under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The specific synthetic route and reaction conditions can vary, but typically involve the use of brominating agents and t-butyl protecting groups under controlled conditions .

Industrial Production Methods: Industrial production of Bromo-PEG2-CH2CO2tBu involves large-scale chemical synthesis using high-purity reagents and stringent quality control measures. The process is designed to ensure high yield and purity of the final product, which is essential for its use in various research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: Bromo-PEG2-CH2CO2tBu primarily undergoes nucleophilic substitution reactions due to the presence of the bromide group. The t-butyl protected carboxyl group can be deprotected under acidic conditions to yield the free carboxyl group .

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Bromo-PEG2-CH2CO2tBu involves its ability to undergo nucleophilic substitution reactions, where the bromide group is replaced by various nucleophiles.

Comparison with Similar Compounds

  • Bromo-PEG1-CH2CO2tBu
  • Bromo-PEG3-CH2CO2tBu
  • Bromo-PEG4-CH2CO2tBu
  • Bromo-PEG5-CH2CO2tBu

Uniqueness: Bromo-PEG2-CH2CO2tBu is unique due to its specific PEG chain length and the presence of both a bromide group and a t-butyl protected carboxyl group. This combination provides a balance of solubility, reactivity, and stability, making it suitable for a wide range of applications .

Properties

IUPAC Name

tert-butyl 2-[2-(2-bromoethoxy)ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BrO4/c1-10(2,3)15-9(12)8-14-7-6-13-5-4-11/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEOVLGAAQMGPBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801163748
Record name Acetic acid, 2-[2-(2-bromoethoxy)ethoxy]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801163748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807518-63-3
Record name Acetic acid, 2-[2-(2-bromoethoxy)ethoxy]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807518-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-[2-(2-bromoethoxy)ethoxy]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801163748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromo-PEG2-CH2CO2tBu
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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